molecular formula C7H9N3O2 B13272859 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B13272859
M. Wt: 167.17 g/mol
InChI Key: WEUWAPJIZBOIDP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique triazole and pyridine fused ring structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the availability of commercially viable reagents and catalysts is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring plays a crucial role in its binding affinity and specificity .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h4-5H,1-3H2,(H,11,12)

InChI Key

WEUWAPJIZBOIDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=NN2CC1C(=O)O

Origin of Product

United States

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